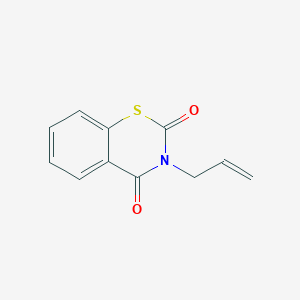

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound belonging to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds have been of interest due to their potential pharmacological properties and their use in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored through various methods. For instance, a novel method for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones has been described, involving o-methyl lithiation followed by cyclization under acidic or neutral conditions . Another approach for the synthesis of 2-acyl-3,4-dihydro-1,4-benzothiazines involves 1,2-addition with allylic magnesium halides . Additionally, a metal- and base-free domino protocol has been developed for the synthesis of 1,3-benzothiazines using mild acid catalyzed reaction conditions . A straightforward synthesis involving intramolecular S-conjugate addition has also been reported .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be complex, with various substituents influencing their chemical properties. For example, the reaction of 3-substituted 2-methylenebenzothiazolines with specific diones can lead to the formation of cyclopenta[b][1,4]benzothiazine derivatives . The structure of these compounds is typically characterized using techniques such as FT-IR, H-NMR, 13C-NMR, and elemental analysis .

Chemical Reactions Analysis

Benzothiazines can undergo a variety of chemical reactions. For instance, the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline yields a specific 3-benzoyl-2-hydroxy derivative . The synthesis of 2-imino-4H-3,1-benzothiazine involves the reaction of o-aminobenzyl alcohol with thiourea . Moreover, the condensation of o-aminobenzenethiol with various diones in dimethyl sulphoxide has been used to synthesize 4H-1,4-benzothiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazines are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and potential biological activity. For example, the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines and allyl methyl carbonate involves Rh(III)-catalyzed domino allylation/oxidative cyclization, indicating the importance of catalysis in modifying the properties of these compounds .

科学的研究の応用

Synthesis and Polymer Applications

- High-Performance Thermosets: Novel benzoxazine monomers containing allyl groups, related to the compound of interest, have been synthesized and characterized. These monomers undergo thermal curing to form thermosets with excellent thermomechanical properties, indicating potential applications in high-performance materials due to their higher thermal stability and storage moduli at elevated temperatures (Agag & Takeichi, 2003).

Organic Synthesis and Chemical Transformations

- Rhodium-Catalyzed Cross-Coupling: The synthesis of 1,2-benzothiazines from sulfoximines and allyl methyl carbonate via Rh(III)-catalyzed domino allylation/oxidative cyclization showcases the chemical versatility of benzothiazine derivatives. This method tolerates a wide range of functional groups, expanding the toolkit for synthesizing benzothiazine-based compounds with potential biological or material applications (Wen, Tiwari, & Bolm, 2017).

Antimicrobial Applications

- Novel Polymeric Biocides: Research has also focused on synthesizing novel cyclic-amine monomers, including derivatives of 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione, for incorporation into copolymers with antimicrobial properties. These studies suggest that such derivatives could be foundational in creating materials with durable and regenerable antibacterial activities (Sun & Sun, 2001).

Catalysis and Material Chemistry

- Metal- and Base-Free Domino Synthesis: Efficient protocols have been described for synthesizing a range of compounds, including 1,3-benzothiazines, using mild acid-catalyzed conditions. This method provides access to bioactive scaffolds and demonstrates the compound's role in facilitating novel synthetic pathways, highlighting its potential in catalysis and the synthesis of new materials (Putta et al., 2019).

Analytical Chemistry Applications

- Voltammetric Study of Complexation: An electrochemical study on the complexation of a derivative of this compound with nickel(II) provides insights into its electrochemical behavior. Such studies are essential for understanding the compound's interaction with metals, offering applications in analytical chemistry and sensor development (Yari & Bagheri, 2009).

特性

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)